N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide is a compound with the molecular formula and a molecular weight of approximately 374.46 g/mol. It is classified as a sulfonamide, a group of compounds that contain a sulfonamide functional group, which is characterized by the presence of a sulfur atom bonded to two oxygen atoms and a nitrogen atom. This compound has garnered attention due to its potential applications in scientific research, particularly in the field of pharmacology.
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide typically involves the formation of the sulfonamide linkage through the reaction of an amine with a sulfonyl chloride or sulfonic acid derivative.
The molecular structure of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide can be described using various chemical notations:
InChI=1S/C19H22N2O4S/c1-4-21-16-7-5-6-8-18(16)25-17-10-9-14(11-15(17)19(21)22)20-26(23,24)12-13(2)3/h5-11,13,20H,4,12H2,1-3H3
VRKCVKRVZBCWAQ-UHFFFAOYSA-N
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC(C)C
These notations provide insight into the compound's connectivity and geometry.
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide can participate in various chemical reactions typical for sulfonamides:
Details regarding specific reaction conditions and outcomes would require further experimental data.
The primary mechanism of action for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide involves its role as a selective inhibitor of the dopamine D2 receptor.
By inhibiting dopamine D2 receptors, this compound can modulate dopamine neurotransmission within the brain. This action may have implications for treating conditions associated with dysregulated dopamine signaling, such as schizophrenia or Parkinson's disease.
The compound is typically characterized by:
Some key chemical properties include:
Relevant data on melting point, boiling point, and other thermodynamic properties were not provided in the sources but are essential for comprehensive analysis.
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide has potential applications in various scientific fields:
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5